7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)- is a heterocyclic compound with significant applications in pharmaceutical chemistry. This compound is known for its unique structure, which makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One improved method starts with dimethyl malonate and proceeds through a seven-step synthesis to yield the target compound with an overall yield of 31% . Another method involves the use of ethyl cyanoacetate or isoxazole as starting materials, with 4-hydroxypyrrolo[2,3-d]pyrimidine serving as a common intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve the use of robust and scalable synthetic routes. For example, a method involving the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by a series of reactions to convert the intermediate products into the final compound, is commonly employed .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction is facilitated by the presence of the chlorine atom, which can be replaced by other nucleophiles.
Electrophilic substitution: The compound can participate in electrophilic aromatic substitution reactions.
Suzuki coupling: This reaction involves the coupling of the compound with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Electrophiles: Such as halogens for electrophilic substitution.
Palladium catalysts: For Suzuki coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .
Scientific Research Applications
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Additionally, it is used in the development of Janus kinase (JAK) inhibitors, which have therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Mechanism of Action
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It interferes with the activity of specific kinases, such as Janus kinase (JAK), by binding to the ATP-binding site of the enzyme. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses . By inhibiting this pathway, the compound can exert anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: Another JAK inhibitor used for treating rheumatoid arthritis.
Oclacitinib: Used for treating allergic dermatitis in dogs.
Uniqueness
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features that make it a versatile intermediate in the synthesis of various kinase inhibitors. Its ability to undergo multiple types of chemical reactions and its role in disrupting key signaling pathways highlight its importance in pharmaceutical research and development .
Properties
Molecular Formula |
C32H24ClN3O7 |
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Molecular Weight |
598.0 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H24ClN3O7/c33-27-23-16-17-36(28(23)35-19-34-27)29-26(43-32(39)22-14-8-3-9-15-22)25(42-31(38)21-12-6-2-7-13-21)24(41-29)18-40-30(37)20-10-4-1-5-11-20/h1-17,19,24-26,29H,18H2/t24-,25-,26-,29-/m1/s1 |
InChI Key |
NLEQKXIHBDPVJP-GSTLAZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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